molecular formula C7H8ClNS B1380269 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine CAS No. 1518717-54-8

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine

Cat. No.: B1380269
CAS No.: 1518717-54-8
M. Wt: 173.66 g/mol
InChI Key: NFNYFBDVONTICE-UHFFFAOYSA-N
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Description

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiophene ring fused with a cyclopentane ring and an amine group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine typically involves multiple steps, starting with the formation of the cyclopenta[b]thiophene core. One common method includes the chlorination of a precursor compound followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the fields of anti-inflammatory and anti-cancer research.

    Industry: It is employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopentane derivatives: These compounds have a cyclopentane ring but lack the thiophene moiety, resulting in different reactivity and applications.

    Amines: Compounds with amine groups exhibit similar reactivity in nucleophilic substitution reactions but differ in their overall structure and function

Properties

IUPAC Name

2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c8-7-3-4-5(9)1-2-6(4)10-7/h3,5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNYFBDVONTICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518717-54-8
Record name 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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